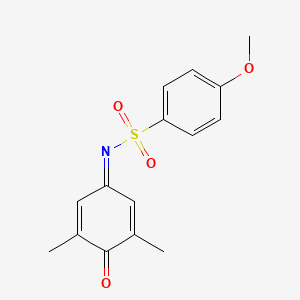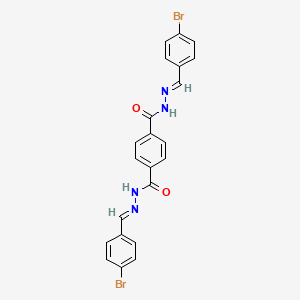![molecular formula C19H20ClN7O B5592531 2-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B5592531.png)
2-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide is a complex organic compound that features a pyrimidine ring, an imidazole ring, and a benzamide group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other complex organic compounds.
Biology: Investigated for its potential biological activities, such as fungicidal and pesticidal properties.
Medicine: Evaluated as a potential kinase inhibitor with antiproliferative activity against cancer cell lines.
Industry: Utilized in the development of supramolecular networks for molecular recognition.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide typically involves multiple steps. One common method includes the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . This method is advantageous as it significantly reduces reaction times and minimizes by-product formation compared to conventional heating methods.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of microwave-assisted synthesis can be scaled up for industrial applications, ensuring efficient and rapid production.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide undergoes various chemical reactions, including:
Aromatic nucleophilic substitution: This reaction involves the substitution of a halogen atom in the pyrimidine ring with an amine group under acidic conditions.
Oxidation and reduction: These reactions can modify the functional groups attached to the core structure, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Aniline derivatives: Used in nucleophilic substitution reactions.
Strong acids or bases: Facilitate the substitution reactions.
Oxidizing and reducing agents: Modify the functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of the halogen atom in the pyrimidine ring with an amine group results in the formation of various anilinopyrimidine derivatives .
Wirkmechanismus
The mechanism of action of 2-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may interfere with the phosphorylation processes in cancer cells, thereby inhibiting their proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other anilinopyrimidine derivatives and imidazole-containing compounds . These compounds share structural similarities and may exhibit comparable biological activities.
Uniqueness
What sets 2-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide apart is its unique combination of a pyrimidine ring, an imidazole ring, and a benzamide group
Eigenschaften
IUPAC Name |
2-chloro-N-[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(1H-imidazol-5-yl)ethyl]carbamimidoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O/c1-12-9-13(2)25-19(24-12)27-18(22-8-7-14-10-21-11-23-14)26-17(28)15-5-3-4-6-16(15)20/h3-6,9-11H,7-8H2,1-2H3,(H,21,23)(H2,22,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQVLVCKDCQTSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(=NCCC2=CN=CN2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-1-[3,5-dichloro-4-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5592449.png)


![2-(azocan-1-yl)-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide](/img/structure/B5592468.png)
![2-(1-piperidinyl)-4-[4-(propylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B5592471.png)

![8-BROMO-2-PHENYL-1H,2H,3H-NAPHTHO[1,2-E][1,3]OXAZINE](/img/structure/B5592490.png)

![8-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-ylacetyl]-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592500.png)


![4'-(2,3-dimethoxybenzyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride](/img/structure/B5592513.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)pyrrolidin-3-yl]methanol](/img/structure/B5592525.png)

